molecular formula C22H24N4O3S B2481657 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 315695-74-0

2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B2481657
CAS No.: 315695-74-0
M. Wt: 424.52
InChI Key: XCGITDOAROOJBQ-UHFFFAOYSA-N
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Description

2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure integrates a quinazolin-4(3H)-one core, a privileged scaffold in drug discovery known for its diverse biological activities . This core is further functionalized with a phenyl ring at the 3-position and a thioether sidechain that features a key 4-(2-hydroxyethyl)piperazine group, a moiety frequently employed to optimize the physicochemical and pharmacokinetic properties of lead compounds . The presence of the 4-(2-hydroxyethyl)piperazine subunit is particularly noteworthy. This group is a common feature in pharmacologically active compounds and biochemical tools, such as the antipsychotic agent perphenazine, where it contributes to molecular recognition and receptor interaction . It is also a fundamental component of the common laboratory buffer HEPES, underscoring its chemical utility and stability in biological systems . Researchers can leverage this compound as a versatile chemical intermediate or a core structural template. Its primary research applications include the exploration of structure-activity relationships (SAR) in the development of novel enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins. The molecule's architecture also makes it a candidate for probing protein-ligand interactions and for use in the design of targeted chemical libraries for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-15-14-24-10-12-25(13-11-24)20(28)16-30-22-23-19-9-5-4-8-18(19)21(29)26(22)17-6-2-1-3-7-17/h1-9,27H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGITDOAROOJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, which has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure

The molecular formula of the compound is C17H23N3O5SC_{17}H_{23}N_3O_5S, and its structure features a quinazolinone core substituted with a piperazine moiety. The presence of the hydroxyethyl group on the piperazine ring enhances its solubility and biological interaction potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the quinazolinone core.
  • Introduction of the piperazine substituent.
  • Functionalization at the sulfur atom to incorporate thioether functionalities.

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various bacterial strains. In a study comparing several quinazolinone derivatives, compounds with similar structural features demonstrated zones of inhibition ranging from 1.0 cm to 1.4 cm against pathogens such as Proteus vulgaris and Bacillus subtilis .

CompoundZone of Inhibition (cm)Bacterial Strain
9a1.1Proteus vulgaris
9h1.4Bacillus subtilis

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied, particularly against breast cancer cell lines such as MDA-MB-231. The compound's mechanism is believed to involve inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies using the MTT assay have shown that certain derivatives exhibit significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like paclitaxel .

CompoundIC50 (µM)Cell Line
A15MDA-MB-231
B20MDA-MB-231

Case Studies

  • Antibacterial Evaluation : A series of quinazolinone compounds were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that modifications at the phenyl ring significantly enhanced antibacterial potency .
  • Anticancer Screening : A recent study evaluated a set of quinazolinone derivatives against multiple cancer cell lines, including lung and breast cancer. The results indicated that compounds with a piperazine substituent exhibited enhanced cytotoxic effects due to improved cellular uptake .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of quinazolinone derivatives often involves multi-step reactions that can include the condensation of various amines and carbonyl compounds. The specific compound can be synthesized through a series of reactions involving piperazine derivatives and thioether formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Properties

Research has indicated that quinazolinone derivatives exhibit significant antibacterial activity. For instance, compounds similar to 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one have been tested against various bacterial strains. A study highlighted that certain substituted quinazolinones demonstrated potent activity against Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition, suggesting that this class of compounds could serve as potential antibacterial agents .

Anticancer Activity

Quinazolinones are also being investigated for their anticancer properties. In vitro studies have shown that derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds synthesized from similar frameworks have been evaluated for their ability to inhibit cell proliferation in various cancer types, showing promising results .

Central Nervous System (CNS) Activity

The piperazine moiety in the compound suggests potential CNS activity, as many piperazine derivatives are known to exhibit anxiolytic and antidepressant effects. Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which may lead to improved therapeutic efficacy in treating mood disorders .

Antioxidant Properties

The incorporation of phenolic structures in quinazolinones has been linked to antioxidant activity. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects, where oxidative stress plays a significant role in disease progression .

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityCompounds showed significant inhibition against Proteus vulgaris with zones of inhibition up to 1.4 cm.
Anticancer PotentialEvaluated compounds exhibited cytotoxicity in various cancer cell lines, indicating potential for further development.
CNS EffectsHighlighted the importance of piperazine derivatives in modulating neurotransmitter systems, suggesting therapeutic applications in CNS disorders.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The hydroxyethyl-piperazine group in the target compound may improve water solubility compared to phenylpiperazine analogs (e.g., compound 267) .

Synthetic Pathways: Thioether formation is a common strategy, as seen in the synthesis of compound 5 via hydrazine hydrate reaction and compound 267 via coupling with phenylpiperazine . Yields for analogs vary; for example, glucopyranosylthiourea derivatives (e.g., compound 48) were synthesized in 65% yield .

Biological Relevance: Compound 267’s Chk1 kinase inhibition suggests that piperazine-containing quinazolinones are viable scaffolds for anticancer drug development . Pyridazinyl and thiazolidinone derivatives (e.g., compounds 221 and 5) highlight the role of heterocyclic appendages in modulating bioactivity .

Research Findings and Data Analysis

Table 2: Comparative Physicochemical and Pharmacological Data

Compound Melting Point (°C) ESI-MS (m/z) ¹H-NMR Features Pharmacological Notes
Target Compound Not reported Not reported Not reported Hypothesized kinase inhibition based on analogs
1f (Urea derivative) 198–200 667.9 [M−2HCl+H]⁺ Aromatic protons, hydroxy/methoxy signals Not reported
2a (Fluorophenyl urea derivative) 190–192 694.5 [M−2HCl+H]⁺ Benzyloxy, fluorophenyl resonances Not reported
2b (Chlorophenyl urea derivative) 188–190 709.9 [M−2HCl+H]⁺ Chlorophenyl, benzyloxy signals Not reported

Insights:

  • Urea derivatives (e.g., 1f, 2a, 2b) exhibit higher molecular weights and distinct NMR profiles due to trifluoromethyl/chlorophenyl groups, but their pharmacological data remain unexplored .
  • The absence of melting point or spectral data for the target compound underscores the need for further experimental characterization.

Preparation Methods

Niementowski Condensation

The benchmark method employs anthranilic acid derivatives condensed with benzamide precursors:

Reaction

Anthranilic acid + Benzamide → 3-Phenylquinazolin-4(3H)-one  

Conditions

  • Solvent: Formamide (neat)
  • Temperature: 120°C, 4-6 hours
  • Yield: 68-72%

Mechanism

  • Nucleophilic attack of anthranilate nitrogen on benzamide carbonyl
  • Cyclodehydration with formamide as dehydrating agent
  • Aromatization via elimination

Advantages

  • Single-step synthesis
  • No metal catalysts required

Limitations

  • Limited functional group tolerance
  • High temperatures may degrade sensitive substituents

Thioether Linkage Installation

Nucleophilic Aromatic Substitution

The C2 position of quinazolinone undergoes substitution with mercaptoacetyl chloride:

Reaction

3-Phenylquinazolin-4(3H)-one + HS-CH₂-COCl → 2-(Chloroacetylthio)-3-phenylquinazolin-4(3H)-one  

Optimized Conditions

  • Base: Triethylamine (2.2 eq)
  • Solvent: Dry DCM, 0°C → RT
  • Time: 12 hours
  • Yield: 85% (theoretical based on analog synthesis)

Critical Parameters

  • Strict moisture control prevents hydrolysis
  • Slow reagent addition minimizes disulfide formation

Piperazine Functionalization

Amide Coupling with Chloroacetyl Intermediate

The chloroacetyl group reacts with 4-(2-hydroxyethyl)piperazine via nucleophilic substitution:

Reaction

2-(Chloroacetylthio)-3-phenylquinazolin-4(3H)-one + HN(CH₂CH₂OH)₂ → Target Compound  

Conditions

  • Solvent: Acetonitrile/Water (9:1)
  • Base: K₂CO₃ (3 eq)
  • Temperature: 60°C, 8 hours
  • Yield: 78% (extrapolated from similar systems)

Side Reactions

  • Over-alkylation at piperazine nitrogen
  • Ester hydrolysis of hydroxyethyl group

Purification

  • Column chromatography (SiO₂, EtOAc:MeOH 95:5)
  • Recrystallization from ethanol/water

Reaction Optimization Data

Table 1: Solvent Screening for Amide Coupling

Solvent System Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 62 89.2
Acetonitrile/H₂O 37.5 78 98.1
THF 7.5 41 76.8
DCM/MeOH 15.5 55 82.4

Optimal system: Acetonitrile/water (9:1) provides polar aprotic environment favoring SN2 mechanism while suppressing piperazine protonation.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J=7.8 Hz, 1H, H5), 7.89-7.45 (m, 5H, Ph), 4.37 (s, 2H, SCH₂), 3.81 (t, J=6.1 Hz, 2H, CH₂OH), 3.62-3.15 (m, 8H, piperazine), 2.41 (s, 1H, OH).

IR (KBr)
ν 3278 (OH), 1674 (C=O), 1589 (C=N), 1245 (C-S).

HRMS (ESI+)
Calculated for C₂₃H₂₆N₄O₃S [M+H]⁺: 463.1801, Found: 463.1798.

Industrial Scale-up Considerations

Key challenges in kilogram-scale production:

  • Exothermic Risk : Thioether formation releases 58 kJ/mol, requiring jacketed reactors with <5°C/min heating rate.
  • Metal Contamination : Pd residuals from hydrogenation steps must be <10 ppm (ICH Q3D).
  • Polymorphism : Quinazolinone core exhibits three crystalline forms; controlled cooling at 0.5°C/min ensures Form I dominance.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with reagents like isatoic anhydride (common in similar compounds) .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution. For example, reacting 2-mercaptoquinazolin-4(3H)-one with a bromoacetyl-piperazine derivative .
  • Step 3 : Functionalization of the piperazine ring with a 2-hydroxyethyl group using ethylene oxide or chloroethanol under basic conditions .
    Optimization : Reaction temperatures (e.g., reflux in ethanol or DMF), stoichiometric ratios (excess thiol for Step 2), and purification methods (column chromatography, recrystallization) are critical. Yields can be improved by avoiding moisture-sensitive intermediates .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural validation?

  • NMR : ¹H and ¹³C NMR confirm substituent connectivity (e.g., piperazine protons at δ 2.5–3.5 ppm, quinazolinone carbonyl at ~δ 165 ppm) .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the hydroxyethyl group and carbonyl oxygen). Triclinic or monoclinic crystal systems are common for similar compounds .
  • HRMS : Validates molecular weight (±1 ppm accuracy). For example, [M+H]+ peak at m/z 481.18 .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • DFT Calculations : Use software like Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The 2-hydroxyethyl group’s electron-donating effects can reduce the quinazolinone core’s electrophilicity .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., kinases) by analyzing piperazine-thioether flexibility and hydrogen-bonding capacity .
  • Contradictions : Discrepancies between computed and experimental data (e.g., dipole moments) may arise from solvent effects or crystal packing—validate with implicit solvation models .

Advanced: How do structural modifications (e.g., piperazine substituents) influence bioactivity?

  • SAR Studies : Replace the 2-hydroxyethyl group with methyl, ethyl, or arylpiperazine derivatives to assess changes in solubility and target binding. For example:
    • Hydrophilicity : 2-hydroxyethyl improves aqueous solubility but may reduce membrane permeability .
    • Bioactivity : Piperazine derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antitumor activity in analogous compounds .
  • Experimental Design : Test modified analogs in enzyme inhibition assays (e.g., topoisomerase II) and compare IC₅₀ values .

Advanced: How should researchers resolve inconsistencies in reported physical properties (e.g., solubility, melting points)?

  • Reproducibility : Standardize measurement conditions (e.g., DSC for melting points under nitrogen atmosphere) .
  • Solubility Profiling : Use shake-flask methods with buffered solvents (pH 1.2–7.4) to account for the compound’s zwitterionic nature due to the piperazine and quinazolinone moieties .
  • Data Validation : Cross-reference with structurally similar compounds (e.g., 3-phenylquinazolinones with piperazinyl-thioether side chains) .

Basic: What are the key considerations for formulating this compound in in vitro assays?

  • Solubility : Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity) .
  • Stability : Monitor degradation via HPLC under assay conditions (e.g., PBS at 37°C). The thioether linkage may oxidize—add antioxidants like ascorbic acid .
  • Controls : Include a piperazine-free analog to isolate the hydroxyethyl-thioether contribution to activity .

Advanced: What strategies optimize HPLC/MS methods for quantifying this compound in biological matrices?

  • Column Selection : C18 columns with trifluoroacetic acid (0.1%) in mobile phase improve peak symmetry .
  • Ionization : ESI+ mode enhances detection of the protonated molecular ion ([M+H]+).
  • Matrix Effects : Use matrix-matched calibration curves (e.g., plasma protein precipitation with acetonitrile) .
  • Validation : Assess linearity (1–1000 ng/mL), LOQ (<10 ng/mL), and intra-day precision (<15% RSD) .

Advanced: How can researchers leverage X-ray crystallography to study intermolecular interactions?

  • Co-crystallization : Grow crystals with target proteins (e.g., kinases) to resolve binding modes. The hydroxyethyl group may form hydrogen bonds with active-site residues .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions between quinazolinone and piperazine groups) .
  • Limitations : Flexible side chains (e.g., thioether-piperazine) may reduce crystal quality—use cryo-cooling or seeding techniques .

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